

Application Notes: Co-immunoprecipitation Assays for NCOA4 Ternary Complex Formation

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Compound of Interest

Compound Name: PROTAC NCOA4 degrader-1

Cat. No.: B15541874

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Introduction

Nuclear Receptor Coactivator 4 (NCOA4) is a multifaceted protein critical for cellular iron homeostasis. It functions as a selective cargo receptor in a specialized autophagic process termed "ferritinophagy," which involves the degradation of the iron-storage protein, ferritin, to release bioavailable iron.[1][2][3] The formation of a ternary complex is central to this process, where NCOA4 acts as a bridge between ferritin and the autophagosomal machinery.[4][5] Under iron-replete conditions, NCOA4's stability is regulated through interaction with the HERC2 E3 ubiquitin ligase, which targets it for proteasomal degradation.[2][6]

Investigating these dynamic protein-protein interactions is crucial for understanding iron metabolism and its dysregulation in diseases like cancer and neurodegeneration.[2][7] Co-immunoprecipitation (Co-IP) is a powerful technique to identify and validate these interactions. This document provides detailed protocols for single-step and two-step Co-IP assays to study NCOA4 ternary complex formation.

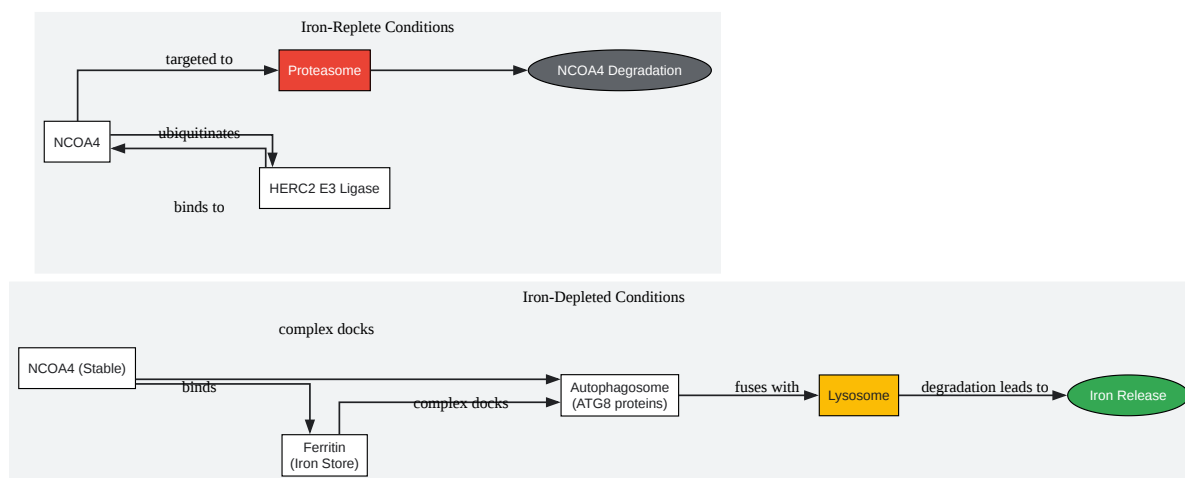
Key NCOA4 Interacting Partners

The function of NCOA4 is dictated by its interaction with several key proteins. These interactions are often dependent on the cellular iron status.

Interacting Protein	Complex	Function / Context of Interaction
Ferritin (FTH1/FTL)	Ferritinophagy Cargo Complex	NCOA4 directly binds the Ferritin heavy chain (FTH1) to target the entire ferritin complex for autophagic degradation.[2][5][8]
ATG8 Family Proteins (e.g., GATE-16, GABARAP, LC3)	Ferritinophagy Initiation Complex	NCOA4 contains motifs that interact with ATG8 proteins on the autophagosome membrane, tethering the NCOA4-ferritin complex for engulfment.[4][5][9]
HERC2 E3 Ubiquitin Ligase	NCOA4 Degradation Complex	Under high iron conditions, HERC2 binds NCOA4, leading to its ubiquitination and subsequent proteasomal degradation, thus preventing excessive ferritinophagy.[2][6]
Androgen Receptor (AR)	Transcriptional Regulation Complex	NCOA4 was initially identified as a coactivator for the androgen receptor, modulating its transcriptional activity.[4][5]

Signaling and Regulation of NCOA4 Interactions

The choice of NCOA4's binding partners is principally regulated by intracellular iron levels. This dictates whether NCOA4 participates in ferritinophagy or is targeted for degradation.



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Caption: Regulation of NCOA4 activity by cellular iron status.

Experimental Protocols

Protocol 1: Standard Co-Immunoprecipitation for NCOA4

This protocol is designed to pull down NCOA4 and its primary binding partners from cell lysates.

A. Materials and Reagents

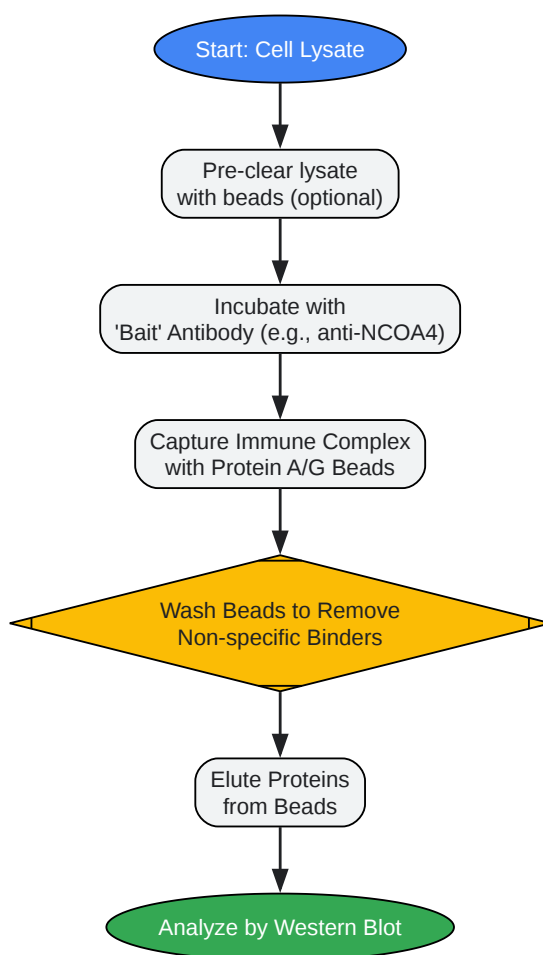
- Cell Culture: HEK293T or other suitable cell line expressing proteins of interest.
- Lysis Buffer: RIPA buffer or a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.^[10] The use of denaturing buffers like RIPA is often ideal for hard-to-release nuclear proteins.^{[10][11]}

- Antibodies: Primary antibody against the "bait" protein (e.g., anti-NCOA4), and a non-specific IgG for negative control.
- Beads: Protein A/G magnetic beads or sepharose beads.
- Wash Buffer: IP Lysis Buffer or TBS with 0.2% NP-40.[\[12\]](#)
- Elution Buffer: 1x Laemmli sample buffer.

B. Procedure

- Cell Lysis:
 - Harvest cultured cells and wash once with ice-cold PBS.
 - Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer per 10^7 cells.
 - Incubate on ice for 30 minutes with occasional vortexing. For nuclear proteins, brief sonication (2 x 10 seconds) may be required to disrupt the nuclear membrane.[\[10\]](#)[\[13\]](#)
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
- Pre-Clearing (Optional but Recommended):
 - To 1 mg of protein lysate, add 20-30 μ L of Protein A/G beads.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack. Transfer the supernatant to a fresh tube.[\[10\]](#)
- Immunoprecipitation:
 - Add 2-5 μ g of the primary antibody (e.g., anti-NCOA4) to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype-matched IgG.

- Incubate on a rotator for 4 hours to overnight at 4°C.
- Add 40 µL of Protein A/G beads to each sample and rotate for another 1-2 hours at 4°C.
[\[10\]](#)
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.[\[10\]](#)[\[12\]](#) After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 40-50 µL of 1x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate antibody-bead complexes.[\[12\]](#)[\[14\]](#)
 - Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western Blotting.



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Caption: Standard Co-immunoprecipitation (Co-IP) workflow.

Protocol 2: Two-Step Sequential Co-IP for Ternary Complex Validation

To confirm that NCOA4, Ferritin, and an ATG8 protein are in the same complex, a two-step (sequential) IP is required.[15][16] This involves a first IP, native elution, and a second IP on the eluate. This protocol assumes the use of tagged proteins (e.g., Flag-NCOA4, HA-Ferritin) for efficient elution.

A. First Immunoprecipitation

- Follow steps 1-3 of the standard Co-IP protocol using an antibody against the first protein (e.g., anti-Flag for Flag-NCOA4).

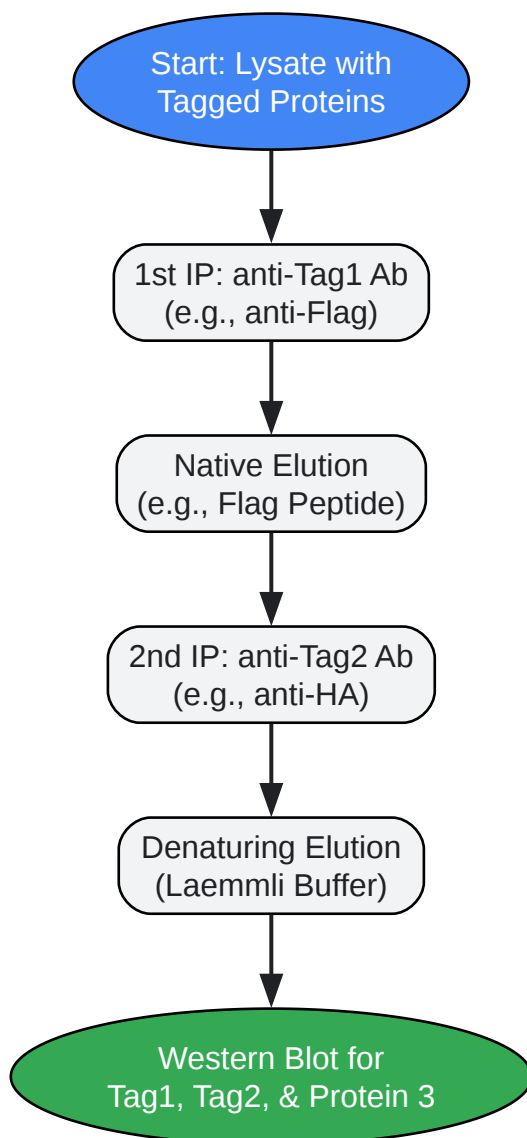
- Washing: Wash the beads extensively (4-5 times) with a gentle wash buffer (e.g., TBS with 0.1% Tween-20) to maintain complex integrity.
- Native Elution:
 - Instead of boiling in Laemmli buffer, elute the complex by incubating the beads with a competitive peptide (e.g., 100-200 µg/mL 3x-Flag peptide) in 100 µL of wash buffer for 1-2 hours at 4°C on a rotator.[16]
 - Pellet the beads and carefully collect the supernatant (the "first eluate"), which contains the intact protein complex.

B. Second Immunoprecipitation

- Dilution: Dilute the first eluate 5- to 10-fold with fresh IP Lysis Buffer to reduce the concentration of the elution peptide.
- Immunoprecipitation: Add an antibody against the second protein of the putative complex (e.g., anti-HA for HA-Ferritin) to the diluted eluate.
- Incubate for 4 hours to overnight at 4°C, then add fresh Protein A/G beads and incubate for another 1-2 hours.
- Washing and Elution: Wash the beads as in the standard protocol (Step 4). Elute the final complexes by boiling in Laemmli buffer (Step 5).

C. Analysis

- Run the final eluate on an SDS-PAGE gel.
- Perform Western Blotting and probe with antibodies against all three potential members of the complex: anti-Flag (NCOA4), anti-HA (Ferritin), and an antibody for the endogenous third partner (e.g., anti-GABARAP). A positive result, where all three proteins are detected in the final eluate, provides strong evidence for a ternary complex.[16]



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Caption: Workflow for a two-step sequential Co-IP experiment.

Data Presentation: Expected Results

A successful two-step Co-IP experiment will yield specific results upon Western Blot analysis.

Sample Analyzed	Probed with anti-Tag1 (NCOA4)	Probed with anti-Tag2 (Ferritin)	Probed with anti-Protein 3 (ATG8)	Interpretation
Input Lysate	Band Present	Band Present	Band Present	All proteins are expressed.
1st IP (anti-Tag1)	Strong Band	Band Present	Band Present	NCOA4 interacts with Ferritin and ATG8.
2nd IP (anti-Tag2)	Band Present	Strong Band	Band Present	Confirms ternary complex.
IgG Control	No Band	No Band	No Band	No non-specific binding.

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